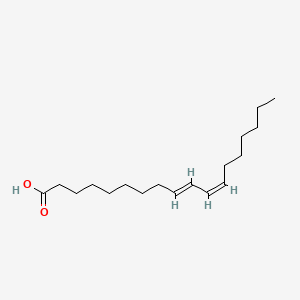

9,11-Octadecadienoic acid, (9E,11Z)-

描述

Contextualization within Conjugated Linoleic Acid (CLA) Isomer Research

Conjugated linoleic acid is a general term for a group of positional and geometric isomers of linoleic acid, an omega-6 polyunsaturated fatty acid. hmdb.ca In these isomers, the two double bonds are separated by a single carbon-carbon bond. hmdb.ca The various CLA isomers are distinguished by the position of the double bonds and their geometric configuration (cis or trans).

The most extensively studied and naturally abundant CLA isomers are cis-9, trans-11 (c9,t11 or 9Z,11E), also known as rumenic acid, and trans-10, cis-12 (t10,c12 or 10E,12Z). hmdb.canih.gov The c9,t11 isomer is the primary form of CLA found in fats from ruminant animals, such as beef and dairy products, making up over 75% of the total CLA. nih.govcaymanchem.com

The subject of this article, (9E,11Z)-Octadecadienoic acid, is the trans-9, cis-11 (t9,c11) isomer. While not as prevalent as the c9,t11 or t10,c12 isomers, its unique structure has prompted investigation. Research has shown that the biological effects of CLA can be highly isomer-specific, with different isomers sometimes exerting distinct or even opposing effects. hmdb.caebi.ac.uk This has led to a shift in research from studying commercial CLA mixtures, which can contain various isomers, to investigating the specific properties of purified individual isomers. caymanchem.comnih.gov For instance, a study on hamsters found that an isomeric mixture of CLA affected body weight gain and plasma lipids, whereas pure cis-9, trans-11-octadecadienoic acid did not produce the same effect under the experimental conditions. nih.govscispace.com This highlights the critical importance of distinguishing between the effects of different isomers like (9E,11Z)-Octadecadienoic acid and the more common c9,t11 CLA.

Table 1: Key Isomers of Conjugated Linoleic Acid (CLA)

| Common Name | Systematic Name | Abbreviation | Natural Abundance |

|---|---|---|---|

| Rumenic Acid | (9Z,11E)-Octadecadienoic acid | c9,t11-CLA | Most abundant isomer in ruminant fats (>75%) nih.govcaymanchem.com |

| (10E,12Z)-Octadecadienoic acid | t10,c12-CLA | A major isomer in commercial CLA supplements. | |

| (9E,11Z)-Octadecadienoic acid | t9,c11-CLA | Less prevalent, studied for its specific bioactivity. | |

| (9E,11E)-Octadecadienoic acid | t9,t11-CLA | A less common isomer investigated for anti-inflammatory and anti-carcinogenic effects. ebi.ac.ukmedchemexpress.com |

Significance and Research Trajectory of (9E,11Z)-Octadecadienoic Acid as a Bioactive Lipid

The significance of (9E,11Z)-Octadecadienoic acid as a bioactive lipid stems from the broader interest in the health effects of the entire CLA family. hmdb.ca Initial animal studies associated mixed CLA isomers with a range of beneficial properties, including anti-inflammatory, anti-atherogenic, and anti-carcinogenic effects. hmdb.canih.gov This has spurred a trajectory of research aimed at isolating individual isomers to understand their specific contributions to these observed activities. caymanchem.com

The investigation into specific CLA isomers has revealed that their biological impacts can be quite distinct. For example, some studies have focused on related oxo-derivatives of conjugated dienoic acids, such as 13-Oxo-9Z,11E-octadecadienoic acid (13-KODE), which has been studied for its anti-inflammatory and anticancer properties. mdpi.comnih.govnih.gov Another related compound, 9-oxo-10(E),12(E)-Octadecadienoic acid, has been identified as a potent agonist for peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism. nih.gov

The research trajectory suggests a growing recognition that the term "CLA" is too broad and that the specific isomeric form is crucial. While a large body of research has focused on the c9,t11 and t10,c12 isomers, the unique properties of less common isomers like (9E,11Z)-Octadecadienoic acid are of increasing interest. Efficient methods have been developed to synthesize and separate major CLA isomers, such as 9Z,11E and 10E,12Z, allowing for the preparation of highly purified forms for research. nih.gov This capability is essential for accurately determining the specific biological roles of individual isomers like (9E,11Z)-Octadecadienoic acid and moving beyond the often conflicting results obtained from studies using isomer mixtures. hmdb.canih.gov

Structure

3D Structure

属性

CAS 编号 |

872-23-1 |

|---|---|

分子式 |

C18H32O2 |

分子量 |

280.4 g/mol |

IUPAC 名称 |

(9E,11Z)-octadeca-9,11-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7-,10-9+ |

InChI 键 |

JBYXPOFIGCOSSB-UQGDGPGGSA-N |

SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)O |

手性 SMILES |

CCCCCC/C=C\C=C\CCCCCCCC(=O)O |

规范 SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)O |

其他CAS编号 |

1839-11-8 2420-56-6 |

物理描述 |

Liquid |

同义词 |

(9Z,11E)-9,11-octadecadienoic acid 9,11-isolinoleic acid 9,11-linoleic acid 9,11-linoleic acid, (E,E)-isomer 9,11-linoleic acid, (E,Z)-isomer 9,11-linoleic acid, (Z,E)-isomer 9,11-linoleic acid, (Z,Z)-isomer 9,11-linoleic acid, potassium salt 9,11-octadecadienoate 9,11-octadecadienoic acid 9-cis-11-trans-octadecadienoic acid c9t11 CLA cis-9-trans-11-octadecadienoic acid octadeca-9,11-dienoic acid rumenic acid |

产品来源 |

United States |

Occurrence, Distribution, and Origin in Biological Systems

Natural Occurrence and Dominance in Ruminant Products and Tissues

(9E,11Z)-9,11-Octadecadienoic acid, or rumenic acid, is the principal dietary form of CLA, accounting for as much as 80-90% of the total CLA content in ruminant-derived foods. nih.govcariboo-agricultural-research.ca Its concentration in these products can vary significantly based on factors like the animal's diet, breed, and age. nih.gov For instance, milk from cows on pasture-based diets contains higher levels of this compound compared to those fed conserved forage or grain. nih.gov The total CLA content in dairy products typically ranges from 0.34% to 1.07% of the total fat, while in raw or processed beef, it ranges from 0.12% to 0.68% of the fat. nih.gov Studies have reported variations in milk fat from as low as 2.5 mg/g to as high as 17.7 mg/g. nih.gov

Table 1: Typical Concentration of (9E,11Z)-9,11-Octadecadienoic Acid in Ruminant Products

| Product | Concentration Range (mg/g of fat) | Percentage of Total Fat |

|---|---|---|

| Cow's Milk / Dairy Products | 2.5 - 17.7 nih.gov | ~0.34% - 1.07% nih.gov |

| Beef (Raw or Processed) | Not specified in mg/g | ~0.12% - 0.68% nih.gov |

| Goat's Milk | 0.23 - 5.54 (g/100g lipids) researchgate.net | - |

Biosynthetic Pathways and Microbial Contributions

The presence of (9E,11Z)-9,11-octadecadienoic acid in ruminant fats is the result of two primary biosynthetic pathways: microbial activity in the rumen and endogenous synthesis in the animal's tissues. mdpi.comresearchgate.net

A significant portion of the (9E,11Z)-9,11-octadecadienoic acid found in ruminant products is synthesized endogenously within the animal's tissues, particularly in the mammary gland and adipose tissue. cariboo-agricultural-research.caanimbiosci.orgnih.gov This process involves the conversion of vaccenic acid (trans-11 18:1), another fatty acid produced in the rumen, into rumenic acid. cariboo-agricultural-research.caanimbiosci.org The key enzyme responsible for this conversion is Δ9-desaturase. mdpi.comresearchgate.net It is estimated that this endogenous synthesis accounts for approximately 64% to 80% of the CLA found in milk fat, making it the primary source. cariboo-agricultural-research.camdpi.com This pathway has also been documented in humans, where dietary vaccenic acid is converted to rumenic acid at an average rate of about 19%. nih.govusda.gov The strong positive correlation observed between the concentrations of vaccenic acid and rumenic acid in milk fat further supports the role of this pathway. researchgate.netresearchgate.net

The initial formation of (9E,11Z)-9,11-octadecadienoic acid occurs in the rumen as an intermediate product during the biohydrogenation of dietary polyunsaturated fatty acids, primarily linoleic acid. nih.govanimbiosci.org Rumen microorganisms, which are sensitive to polyunsaturated fatty acids, detoxify them through a process of saturation. nih.govcdnsciencepub.com A key bacterium involved in this process is Butyrivibrio fibrisolvens. nih.govresearchgate.netfao.org This microbe possesses an enzyme, linoleate (B1235992) isomerase, which isomerizes the cis-9, cis-12 double bonds of linoleic acid to form the conjugated cis-9, trans-11 structure of rumenic acid. animbiosci.orgjuniperpublishers.com This rumenic acid is then typically further hydrogenated by other microbes to form vaccenic acid, which can then be absorbed by the animal for the tissue-level synthesis described previously. mdpi.comanimbiosci.org Studies have shown that cultures of B. fibrisolvens can convert a significant percentage of linoleic acid into (9E,11Z)-9,11-octadecadienoic acid under specific conditions. fao.org However, significant production by growing cultures of B. fibrisolvens A38 was noted only when linoleic acid concentrations were high enough to inhibit further biohydrogenation. nih.gov

Distribution and Accumulation in Animal Tissues and Fluids in Research Contexts

Research has examined the distribution of (9E,11Z)-9,11-octadecadienoic acid across various tissues and fluids in ruminants and other animal models. In cattle, pasture-based feeding has been shown to significantly increase the concentration of this compound in plasma lipids, erythrocyte phospholipids (B1166683), liver, and heart tissues compared to concentrate-fed diets. cariboo-agricultural-research.caresearchgate.net However, the same effect was not always observed in muscle and subcutaneous fat. cariboo-agricultural-research.caresearchgate.net One study found that the highest concentration of (9E,11Z)-9,11-octadecadienoic acid was in subcutaneous adipose tissue, but supplementing a high-corn diet with soybean oil did not increase its concentration in any tissue examined. researchgate.net

In a study supplementing mice with the bacterium Butyrivibrio fibrisolvens F7 alongside a high linoleic acid diet, the levels of (9E,11Z)-9,11-octadecadienoic acid increased by more than threefold in both the gut and adipose tissue. fao.org In bovine liver slice studies, rumenic acid was found to be highly metabolized, with a significant portion undergoing oxidation or conversion into a conjugated C18:3 fatty acid. researchgate.netncats.io It was primarily esterified into polar lipids. researchgate.netncats.io

Table 2: Research Findings on the Distribution of (9E,11Z)-9,11-Octadecadienoic Acid

| Animal Model | Tissue/Fluid | Key Finding | Reference |

|---|---|---|---|

| Beef Cattle | Plasma, Erythrocytes, Liver, Heart | Concentration increased with pasture feeding. | cariboo-agricultural-research.caresearchgate.net |

| Beef Cattle | Subcutaneous Adipose Tissue | Highest concentration found here in one study. | researchgate.net |

| Beef Cattle | Semitendinosus Muscle, Subcutaneous Fat | Concentration not significantly affected by pasture vs. concentrate diet. | cariboo-agricultural-research.caresearchgate.net |

| Mice | Gut, Adipose Tissue | Levels increased >3-fold with B. fibrisolvens F7 supplementation. | fao.org |

| Bovine (in vitro) | Liver Slices | Highly metabolized via oxidation and conversion; esterified into polar lipids. | researchgate.netncats.io |

Metabolism and Pharmacokinetics in Research Models

Absorption and Bioavailability in Animal Models

The absorption and bioavailability of 9,11-Octadecadienoic acid, (9E,11Z)-, commonly known as rumenic acid, have been investigated in various animal models, revealing key factors that influence its uptake. In ruminants, rumenic acid is formed through two primary pathways: the biohydrogenation of dietary unsaturated fatty acids like linoleic and linolenic acid by rumen microorganisms, and endogenous synthesis in tissues from vaccenic acid. edpsciences.orgmdpi.comresearchgate.net A portion of the rumenic acid formed in the rumen can be absorbed, while some may be further metabolized by the gut microbiota. mdpi.com Studies in conventional rats have shown that tissue concentrations of conjugated linoleic acid (CLA) isomers, including rumenic acid, increase when fed a diet supplemented with free linoleic acid, an effect not observed in germ-free rats, highlighting the essential role of gut bacteria in its initial formation and subsequent availability. nih.gov

The molecular structure of the dietary lipid carrying rumenic acid significantly impacts its absorption. A study in rats using synthetic triacylglycerols (TAG) demonstrated that the position of rumenic acid on the glycerol (B35011) backbone is a critical determinant of its bioavailability. nih.gov When esterified at the external positions (sn-1 or sn-3) of the TAG molecule, rumenic acid was absorbed more effectively than when it was located at the internal (sn-2) position. nih.gov This finding is particularly relevant as analyses of dairy fats, a primary natural source of rumenic acid, show that it is predominantly located on these external positions. nih.gov

Further research in lactating cows, comparing direct post-ruminal infusion of rumenic acid with its precursor, vaccenic acid, showed that the transfer of pre-formed, absorbed rumenic acid into milk is more efficient than its endogenous synthesis from absorbed vaccenic acid. nih.gov This indicates that while endogenous conversion contributes significantly to the body's pool of rumenic acid, direct absorption is a highly efficient pathway for its availability to tissues like the mammary gland. nih.gov Similarly, studies in lactating mice demonstrated that feeding a diet containing a CLA mixture resulted in higher plasma concentrations of rumenic acid compared to feeding its precursor, trans-vaccenic acid. nih.gov

Tissue Uptake and Distribution Patterns in Experimental Systems

Following absorption, rumenic acid is distributed to various tissues throughout the body. Animal studies have quantified its presence in blood plasma, liver, adipose tissue, muscle, and milk. nih.govresearchgate.net In lactating mice fed a diet supplemented with a CLA mixture, rumenic acid was detected in blood plasma lipid fractions, the liver, and the carcass. nih.gov Specifically, the concentration of rumenic acid in the liver and carcass of mice fed a CLA mixture was significantly higher than in those fed a standard diet. nih.gov

In rats, force-fed with radiolabeled rumenic acid, radioactivity was measured in various tissues and the carcass, indicating widespread distribution. nih.gov The liver is a primary site for the uptake and subsequent metabolism of rumenic acid. nih.govnih.gov In vitro studies using bovine liver slices showed that the uptake of rumenic acid was twice that of oleic acid, indicating a high affinity of hepatocytes for this fatty acid. nih.gov Mathematical models developed from studies in lambs have been used to estimate the contribution of dietary versus endogenously synthesized rumenic acid in different tissues, including mesenteric and subcutaneous adipose tissue and the longissimus muscle. researchgate.net

The table below summarizes findings on the distribution of (9E,11Z)-9,11-Octadecadienoic acid in tissues from various animal models.

| Animal Model | Tissue | Diet/Condition | Concentration/Observation | Citation |

| Mice | Liver | CLA Mixture Diet | 5 mg/g of total fatty acids | nih.gov |

| Mice | Carcass | CLA Mixture Diet | 7 mg/g of total fatty acids | nih.gov |

| Lambs | Muscle | Concentrate-based diet | 90% of measured rumenic acid was produced endogenously | researchgate.net |

| Rats | Carcass | Fed 2-TAG form | Better incorporation than 1/3-TAG form | nih.gov |

| Bovine | Liver Slices | In vitro incubation | Uptake was twice that of oleic acid | nih.gov |

Biotransformation and Catabolism Pathways in Animal Models

Once taken up by tissues, 9,11-Octadecadienoic acid, (9E,11Z)- undergoes several biotransformation and catabolic processes. A primary pathway is endogenous synthesis from its precursor, trans-vaccenic acid, through the action of the enzyme Δ9-desaturase (stearoyl-CoA desaturase). nih.govnih.govresearchgate.net This conversion is a major source of rumenic acid in the tissues and milk of ruminants and has also been demonstrated in non-ruminant models like mice. researchgate.netnih.govresearchgate.net In lactating cows, it was calculated that approximately 28.9% of infused vaccenic acid was converted to rumenic acid. nih.gov Similarly, in lambs, models suggest that a significant portion of rumenic acid found in muscle tissue (up to 90%) originates from the desaturation of vaccenic acid. researchgate.net

Oxidation is another major metabolic fate for rumenic acid. In rat studies, rumenic acid esterified to the external positions of triacylglycerols was not only better absorbed but also oxidized to a greater extent than when it was in the internal position. nih.gov In vitro experiments with bovine liver slices revealed that rumenic acid is highly metabolized, with over 50% of the incorporated fatty acid being directed towards oxidation. edpsciences.orgnih.gov This catabolism primarily resulted in the production of acid-soluble products, such as ketone bodies, which are used for energy, with a smaller amount being converted to CO2. edpsciences.orgnih.gov

Furthermore, rumenic acid can be elongated and further desaturated. The same bovine liver slice study demonstrated that a portion of the incorporated rumenic acid (over 12%) was converted into a conjugated triene, identified as cis-6, cis-9, trans-11 C18:3. edpsciences.orgnih.gov This indicates that rumenic acid can enter pathways for the synthesis of other polyunsaturated fatty acids. nih.gov

Incorporation into Cellular Lipid Classes and Membranes (e.g., Phospholipids (B1166683), Triglycerides)

Research in animal models demonstrates that (9E,11Z)-9,11-Octadecadienoic acid is actively incorporated into various cellular lipid classes, most notably triglycerides and phospholipids, which are key components of cellular membranes and lipid storage droplets. nih.govnih.govnih.gov The pattern of incorporation can vary by tissue and metabolic state.

In a study involving rats, rumenic acid administered as part of a synthetic triacylglycerol (TAG) was incorporated into the carcass, with the fatty acid originating from the sn-2 position of the glycerol backbone showing better incorporation into the rat carcass lipids. nih.gov Within the liver of these rats, the absorbed rumenic acid was found predominantly in TAGs (approximately 50%) and to a lesser extent in phospholipids (approximately 33%). nih.gov This suggests a significant portion is directed toward storage or packaging into lipoproteins for transport.

Studies in lactating mice also confirm its incorporation into different lipid fractions. When mice were fed a diet containing a CLA mixture, rumenic acid concentrations increased significantly in blood plasma phospholipids, triglycerides, and free fatty acid fractions. nih.gov This indicates its transport and availability within multiple lipid pools in the circulation.

In vitro work with bovine liver slices provided further detail on its partitioning. In this system, rumenic acid and its conjugated derivatives were primarily esterified into polar lipids (71.7%), which include phospholipids, in contrast to oleic acid which was preferentially incorporated into neutral lipids (59.8%). edpsciences.orgnih.gov

The table below presents data on the incorporation of (9E,11Z)-9,11-Octadecadienoic acid into different lipid classes in experimental models.

| Animal Model | Tissue/Fraction | Lipid Class | Finding | Citation |

| Rat | Liver | Triglycerides | ~50% of incorporated rumenic acid | nih.gov |

| Rat | Liver | Phospholipids | ~33% of incorporated rumenic acid | nih.gov |

| Mouse | Blood Plasma | Phospholipids, Triglycerides | Increased concentration with CLA diet | nih.gov |

| Bovine | Liver Slices | Polar Lipids (e.g., Phospholipids) | 71.7% of esterified rumenic acid & its derivatives | edpsciences.orgnih.gov |

| Bovine | Liver Slices | Neutral Lipids (e.g., Triglycerides) | Lower incorporation compared to polar lipids | edpsciences.orgnih.gov |

Biological Activities and Physiological Roles in Experimental Models

Impact on Lipid Metabolism in In Vitro and In Vivo Animal Models

The influence of individual CLA isomers on lipid metabolism is a primary area of research, with significant differences observed between the major isomers.

Adipogenesis and Adipocyte Differentiation in Cell Lines

In contrast, a study on a related compound, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), a derivative of linolenic acid, found that it activated peroxisome proliferator-activated receptor-γ (PPARγ) in adipocytes. nih.gov Activation of PPARγ is a key mechanism in promoting adipocyte differentiation. nih.gov These findings highlight the isomer-specific nature of these fatty acids on fat cell development.

Lipolysis and Fatty Acid Oxidation in Experimental Systems

There is a lack of specific research on the direct effects of (9E,11Z)-9,11-octadecadienoic acid on lipolysis and fatty acid oxidation. However, comparative studies of other CLA isomers indicate that metabolic processing is isomer-dependent. The trans-10, cis-12 isomer is reported to be more efficiently oxidized than the cis-9, trans-11 isomer, a difference attributed to the position of their double bonds. nih.gov The process of lipolysis, the breakdown of triglycerides in adipose tissue, is a tightly regulated process involving numerous hormonal and enzymatic signals. nih.gov

Furthermore, research on MOLT-4 lymphocytes demonstrated that these cells can metabolize 13-hydroxy-9,11-octadecadienoic acid through the β-oxidation pathway. nih.gov This suggests that related hydroxy fatty acids can be processed for energy, although this does not directly implicate the (9E,11Z) isomer in stimulating this process.

Cholesterol and Lipoprotein Metabolism in Animal Models

Specific studies detailing the impact of (9E,11Z)-9,11-octadecadienoic acid on cholesterol and lipoprotein metabolism in animal models are scarce. However, research on the cis-9, trans-11 CLA isomer has provided some insights. In a study using hyperlipidemic hamsters, a diet enriched with cis-9, trans-11 CLA led to a significant reduction in aortic lipid deposition. nih.gov This was accompanied by a more favorable plasma lipoprotein profile, specifically a reduced non-HDL-to-HDL-cholesterol ratio, and decreased levels of the inflammatory marker serum amyloid A. nih.gov The mechanism for these beneficial effects was partly attributed to the activation of the peroxisome proliferator-activating receptor (PPAR)/liver X receptor (LXR)-alpha signaling cascade. nih.gov It is important to note that these findings are specific to the cis-9, trans-11 isomer and may not be extrapolated to the (9E,11Z) isomer. The metabolism of lipoproteins, such as lipoprotein (a), is a complex process with many aspects still under investigation. nih.gov

Immunomodulatory and Anti-inflammatory Effects in Research Models

The immunomodulatory properties of CLAs are a significant area of interest, with evidence suggesting that these fatty acids can influence various aspects of the immune response.

Cytokine and Adipokine Production Modulation (e.g., TNF-α, IL-6, IL-1Ra)

Direct evidence for the modulation of cytokines and adipokines by (9E,11Z)-9,11-octadecadienoic acid is not well-documented. However, studies on other CLA isomers and related compounds have shown significant effects. In a murine asthma model, dietary supplementation with cis-9, trans-11-CLA resulted in significantly reduced levels of interleukin-5 (IL-5) in bronchoalveolar lavage fluid. nih.gov

In studies with bovine peripheral blood mononuclear cells, the cis-9, trans-11 isomer did not alter the expression of tumor necrosis factor-alpha (TNF-α). nih.gov In contrast, research on 8-oxo-9-octadecenoic acid, isolated from Undaria peterseniana, demonstrated a significant suppression of lipopolysaccharide (LPS)-induced production of inflammatory cytokines, including TNF-α and IL-6, in RAW 264.7 macrophage cells. nih.gov Similarly, a keto-derivative, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), was found to suppress LPS-induced TNF-α and interleukin-1β expression in macrophages. nih.gov These findings suggest that oxidative metabolites of octadecadienoic acids may possess anti-inflammatory properties.

Effects of Octadecadienoic Acid Derivatives on Cytokine Production in Macrophages

| Compound | Cell Model | Stimulant | Affected Cytokines | Observed Effect | Citation |

|---|---|---|---|---|---|

| 8-oxo-9-octadecenoic acid | RAW 264.7 macrophages | LPS | TNF-α, IL-6 | Significant suppression | nih.gov |

Immune Cell Function and Differentiation (e.g., Macrophages, Dendritic Cells)

There is a lack of specific data on how (9E,11Z)-9,11-octadecadienoic acid affects the function and differentiation of macrophages and dendritic cells. However, research on related compounds offers some clues. For instance, non-stimulated guinea-pig pulmonary macrophages have been shown to metabolize linoleic acid into 9-hydroxy- and 13-hydroxy-octadecadienoic acid. nih.gov The modulation of the release of these metabolites may be an important factor in macrophage function. nih.gov

Studies on keto-derivatives of octadecadienoic acid have demonstrated anti-inflammatory effects in macrophage cell lines. nih.govnih.gov For example, 8-oxo-9-octadecenoic acid inhibited LPS-induced signaling pathways in RAW 264.7 macrophages, suggesting it could be an effective anti-inflammatory agent. nih.gov While it is unclear if different CLA isomers act similarly or differently on the immune system, the existing research underscores the potential for these fatty acids to modulate immune cell activity. nih.gov

Antiproliferative and Pro-apoptotic Activities in Cell Lines and Animal Tumor Models

The anticancer properties of conjugated linoleic acids, including the (9E,11Z) isomer, have been investigated in various experimental settings. These fatty acids have been shown to influence cancer cell growth, survival, and the development of tumors in animal models.

The impact of (9E,11Z)-9,11-Octadecadienoic acid on the proliferation and viability of cancer cells has been observed in several studies, often in comparison with its other isomers, particularly trans-10, cis-12 CLA (t10,c12-CLA). A mixture of CLA isomers has been documented to possess antiproliferative properties against breast and colon cancer cells. nih.gov The mechanism often involves halting the cell cycle progression. nih.gov

Research comparing the two main isomers has shown that the effects can be isomer-specific. For instance, in studies on MCF-7 breast cancer cells, the t10,c12-CLA isomer was found to be more effective at inhibiting cell proliferation than the cis-9, trans-11 (rumenic acid) isomer. nih.gov The antiproliferative action of CLA appears to be linked, at least in part, to a p53-dependent mechanism. nih.gov In colon cancer cells (HCT116) that possess a functional p53 gene, treatment with CLA led to a reduction in the expression of cyclin E, a key protein for cell cycle progression. nih.gov This effect was not observed in p53-deficient cells, highlighting the role of this tumor suppressor gene in CLA's mechanism of action. nih.gov

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | Inhibited cell proliferation (less effective than t10,c12-CLA isomer). | nih.gov |

| HCT116 (p53+/+) | Colon Cancer | Inhibited cell proliferation via a p53-dependent pathway, reducing cyclin E expression. | nih.gov |

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Polyunsaturated fatty acids are known to be involved in the regulation of apoptosis. nih.gov The induction of apoptosis is a key mechanism behind the anticancer effects of CLA. nih.gov Research indicates that CLA can trigger apoptosis in cancer cells through the mitochondrial pathway. nih.gov One of the central events in this pathway is the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins. nih.gov

Studies have demonstrated that treatment with the t10,c12-CLA isomer can decrease the levels of the anti-apoptotic protein Bcl-2 in murine mammary tumor cells, thereby promoting cell death. nih.gov Overexpression of Bcl-2 was shown to weaken the apoptotic effect of t10,c12-CLA. nih.gov While much of the detailed mechanistic work on apoptosis has focused on the t10,c12 isomer, the broader family of CLAs is understood to act against cancer cells in part by inducing their self-destruction. nih.gov This can involve the activation of key effector proteins like cleaved Caspase-3 and cleaved PARP, as seen in studies on breast cancer cells treated with omega fatty acids. researchgate.net

Beyond its effects on isolated cells, (9E,11Z)-9,11-Octadecadienoic acid has shown potential as a chemopreventive agent in animal models of cancer. Dietary supplementation with CLA has been found to decrease the incidence of chemically induced mammary tumors in rats. wikipedia.org In these studies, while animals were supplemented with a mixture of CLA isomers, rumenic acid was the predominant isomer detected in the resulting tumors. wikipedia.org

Furthermore, reviews of preclinical studies suggest a role for rumenic acid in the long-term management of cancer. nih.gov It has been proposed for use in preventing the re-growth of metastases following primary cancer treatments like chemotherapy and radiation. nih.gov The anticarcinogenic properties of CLA have been noted in various rodent models of chemically induced cancer, underscoring its potential in cancer prevention strategies. nih.gov

Effects on Glucose Homeostasis and Insulin (B600854) Sensitivity in Animal Models

The influence of (9E,11Z)-9,11-Octadecadienoic acid on glucose metabolism and insulin sensitivity is complex, with experimental findings in animal models showing conflicting results. This variability may be due to differences in the specific CLA isomer mixture used, the dosage, the duration of the study, and the animal model itself.

One study in rats found that a high dose of a CLA mixture, containing approximately 40% rumenic acid and 40% t10,c12-CLA, led to the development of insulin resistance. nih.gov This was observed in rats fed either a low-fat or a high-fat diet for 30 days. nih.gov The animals receiving the CLA mixture showed an increase in fasting glucose and impaired glucose tolerance. nih.gov

In contrast, other research using a mouse model of high-fat diet-induced insulin resistance reported beneficial effects. mdpi.com In this study, supplementation with CLA was found to effectively alleviate hyperglycemia, hyperlipidemia, and glucose intolerance. mdpi.com The proposed mechanisms for these improvements include the modulation of gut microbiota, which in turn affects host metabolism and immune responses. mdpi.com Specifically, CLA administration was associated with an increase in the production of short-chain fatty acids (SCFAs) and colonic glucagon-like peptide-1 (GLP-1), both of which can contribute to improved metabolic homeostasis. mdpi.com Hepatic transcriptome analysis in this study also revealed that CLA promoted insulin signaling pathways. mdpi.com

| Animal Model | CLA Intervention | Key Findings | Reference |

|---|---|---|---|

| Male Wistar Rats | High-dose mixture of c9,t11 and t10,c12 CLA (3% of diet) | Increased fasting glucose and developed insulin resistance. | nih.gov |

| High-fat diet-induced IR Mice | CLA supplementation (400 mg/kg body weight) | Attenuated hyperglycemia, glucose intolerance, and insulin resistance; promoted insulin signaling pathways. | mdpi.com |

Influence on Bone Metabolism in Preclinical Studies

Preclinical research suggests that conjugated linoleic acids, including the (9E,11Z) isomer, may have a positive influence on bone health by modulating the activity of bone cells. mdpi.comnih.gov

Bone mass is maintained through a balance between bone formation by osteoblasts and bone resorption by osteoclasts. CLA appears to affect both of these processes. In animal studies, CLA supplementation has been shown to increase bone mass in mice. nih.gov This effect is attributed to both a reduction in bone resorption and an increase in bone formation. nih.gov

One of the proposed mechanisms for CLA's effect on bone involves the modulation of the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov By influencing PPARγ activity, CLA may direct mesenchymal stem cell differentiation towards the osteoblast (bone-forming) lineage and away from the adipocyte (fat-storing) lineage. nih.gov In ovariectomized osteoporotic rats, a model for postmenopausal osteoporosis, CLA treatment was found to enhance bone density and osteogenic activity. amegroups.org Specifically, it increased the activity of alkaline phosphatase (ALP), a marker of osteoblast function, and promoted the formation of mineralized nodules. amegroups.org

Concurrently, CLA has been shown to inhibit the formation of osteoclasts, the cells responsible for breaking down bone tissue. amegroups.org In middle-aged mice, CLA supplementation decreased the levels of receptor activator of NF-κβ ligand (RANKL), a key signaling molecule that is essential for osteoclast formation and activation. nih.gov By weakening osteoclast formation and promoting osteoblast activity, (9E,11Z)-9,11-Octadecadienoic acid demonstrates a potential role in maintaining skeletal health in preclinical models. amegroups.org

| Model | Effect on Osteoblasts (Bone Formation) | Effect on Osteoclasts (Bone Resorption) | Reference |

|---|---|---|---|

| Ovariectomized Osteoporotic Rats | Increased alkaline phosphatase (ALP) activity and mineralized nodule formation. | Inhibited osteoclast formation. | amegroups.org |

| Young Male Mice | Increased bone formation. | Reduced bone resorption. | nih.gov |

| Middle-aged Mice | Not specified. | Decreased RANKL levels. | nih.gov |

Bone Mineral Density and Strength in Animal Models

Research into the effects of specific conjugated linoleic acid (CLA) isomers on bone metabolism has yielded varied results in animal models. While direct studies on the (9E,11Z)- isomer are limited, investigations into other prominent isomers, such as trans-10, cis-12 (t10,c12)-CLA and cis-9, trans-11 (c9,t11)-CLA, provide valuable insights into the potential role of this class of fatty acids in bone health.

Preclinical studies suggest that the t10,c12-CLA isomer may positively influence bone mineral density (BMD). nih.gov In older mice, supplementation with t10,c12-CLA was found to support the retention of BMD. nih.gov Furthermore, in growing mice on a calcium-enriched diet, this same isomer led to an increase in bone ash content, which is an indicator of bone mineral density. nih.gov A study using an ovariectomized mouse model, which mimics postmenopausal osteoporosis, demonstrated that CLA supplementation could enhance both bone mineral density and bone strength. mdpi.com

Conversely, not all CLA isomers appear to exert the same effects. For instance, some research indicates that the c9,t11-CLA isomer does not produce the same bone-protective effects observed with the t10,c12 isomer. nih.govmdpi.com In one in vitro study using human bone-derived osteosarcoma cells, the c9,t11-CLA isomer was found to significantly increase the number and size of mineralized bone nodules, which are markers of bone formation. mdpi.com The effects of CLA on bone mass in animal studies have been noted despite, in some cases, a concurrent decrease in body weight and adipose mass. nih.gov

It is important to note that the translation of these findings from animal models to human applications has produced inconsistent results in clinical trials. mdpi.com

Interactive Data Table: Effects of CLA Isomers on Bone Parameters in Animal Models

| CLA Isomer | Animal Model | Key Findings | Reference |

| trans-10, cis-12-CLA | Older Mice | Induced retention of bone mineral density. | nih.gov |

| trans-10, cis-12-CLA | Growing Mice (with calcium) | Increased ash content (a measure of BMD). | nih.gov |

| CLA (isomer mix not specified) | Ovariectomized Mice | Improved bone mineral density and bone strength. | mdpi.com |

| cis-9, trans-11-CLA | Growing Mice | Did not show the same bone-protective effects as t10,c12-CLA. | nih.gov |

| cis-9, trans-11-CLA | Human Osteosarcoma Cells (in vitro) | Increased number and size of mineralized bone nodules. | mdpi.com |

Modulatory Effects on Gut Microbiota in Animal Studies

Gut bacteria are known to produce a variety of metabolites from polyunsaturated fatty acids, including hydroxy fatty acids and conjugated fatty acids. frontiersin.org Some of these metabolites have been shown to possess immunomodulatory properties. frontiersin.org For instance, 10-oxo-cis-6,trans-11-octadecadienoic acid, a metabolite derived from γ-linolenic acid by gut bacteria such as Lactobacillus plantarum, has demonstrated the ability to suppress inflammatory bowel disease in mice. frontiersin.org

Studies have shown that dietary supplementation with a mixture of CLA isomers can influence gut health and systemic inflammation. In a mouse model of multiple sclerosis, dietary CLA was found to ameliorate central nervous system autoimmunity, an effect that was accompanied by a reduction in intestinal barrier dysfunction and inflammation. nih.gov Interestingly, this protective effect was observed even after the eradication of the gut microbiota, suggesting a direct anti-inflammatory action of CLA on immune cells. nih.gov However, the study design, which involved maternal supplementation, could not entirely rule out an early-life modulation of intestinal immune cells by the microbiota. nih.gov

In another study, CLA supplementation in ob/ob mice, a model of genetic obesity, was shown to potentially alleviate hepatic steatosis by modulating liver inflammation, intestinal permeability, and the composition of the gut microbiota. nih.gov These findings suggest that CLA may be particularly beneficial in the context of obesity-related metabolic disturbances. nih.gov

Interactive Data Table: Effects of CLA and Related Metabolites on Gut Health in Animal Models

| Compound | Animal Model | Key Findings | Reference |

| 10-oxo-cis-6,trans-11-octadecadienoic acid | Mice | Suppressed inflammatory bowel disease. | frontiersin.org |

| CLA (isomer mixture) | Mouse model of multiple sclerosis | Ameliorated CNS autoimmunity, attenuated intestinal barrier dysfunction and inflammation. | nih.gov |

| CLA (isomer mixture) | ob/ob Mice | Ameliorated hepatic steatosis, modulated liver inflammation, intestinal permeability, and gut microbiota. | nih.gov |

Anti-atherogenic Effects in Animal Models

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, is a leading cause of cardiovascular disease. nih.gov Several animal studies have investigated the potential of conjugated linoleic acid isomers to mitigate the development and progression of atherosclerosis.

Research has demonstrated that a mixture of CLA isomers can inhibit experimentally induced atherosclerosis in rabbits and even lead to the regression of pre-existing lesions. nih.gov When tested individually, both the cis-9, trans-11 and trans-10, cis-12 isomers were found to be effective in inhibiting atherogenesis. nih.gov In rabbits fed a high-cholesterol diet, supplementation with either the CLA mixture or the individual isomers resulted in a significant inhibition of atherosclerosis. nih.gov Furthermore, in rabbits with established atherosclerotic lesions, a diet containing CLA led to a notable regression of these lesions. nih.gov

Studies in other animal models have produced similar findings. In hamsters, CLA supplementation was associated with reduced plasma levels of total cholesterol, LDL, and triglycerides, as well as less development of early atherosclerotic lesions. nih.gov In apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis research, the cis-9, trans-11-CLA isomer was shown to impair the development of atherosclerotic lesions. nih.gov The anti-atherogenic effects of CLA are thought to be mediated, at least in part, by the inhibition of the inflammatory response and the modulation of circulating cholesterol levels. nih.gov

It is worth noting that while animal studies have shown promising results, the translation of these benefits to human health has been a subject of ongoing research and has not always yielded consistent outcomes. nih.gov

Interactive Data Table: Anti-atherogenic Effects of CLA Isomers in Animal Models

| CLA Isomer(s) | Animal Model | Key Findings | Reference |

| CLA mixture, c9,t11-CLA, t10,c12-CLA | Rabbits | Inhibited experimentally induced atherosclerosis and caused regression of pre-established lesions. | nih.gov |

| CLA (isomer mix not specified) | Hamsters | Reduced plasma total cholesterol, LDL, and triglycerides; decreased early atherosclerotic lesion development. | nih.gov |

| cis-9, trans-11-CLA | ApoE-/- Mice | Impaired the development of atherosclerotic lesions. | nih.gov |

Analytical Methodologies and Research Techniques

Extraction and Purification Techniques from Biological Matrices

The initial and critical step in the analysis of (9E,11Z)-9,11-Octadecadienoic acid from biological sources such as tissues and milk is the extraction and purification of lipids. A common procedure involves the hydrolysis of the biological sample to free the fatty acids from their esterified forms. This is often achieved through alkaline hydrolysis, for instance, using potassium hydroxide (B78521) in methanol (B129727) and water at room temperature for an extended period. Following hydrolysis, the mixture is acidified, and the free fatty acids are then extracted using an organic solvent like dichloromethane. cabidigitallibrary.org The sample is then prepared for further analysis, which may involve dissolving the residue in a solvent like hexane (B92381) and centrifugation to remove any particulate matter. cabidigitallibrary.org

For the analysis of fatty acids in animal tissues, a pre-concentration step may be necessary, especially when the levels of CLA are low. psu.edu This can be accomplished using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) or silver ion chromatography, or a combination of both. psu.eduaocs.org A widely used method for preparing fatty acid methyl esters (FAMEs) for gas chromatography involves dissolving the lipid sample in a dry solvent like toluene, followed by the addition of sodium methoxide (B1231860) in anhydrous methanol and heating. aocs.org After cooling and neutralization with acetic acid, the FAMEs are extracted with hexane. aocs.org

Chromatographic Separation Methods for Isomer Analysis

The accurate analysis of (9E,11Z)-9,11-Octadecadienoic acid is complicated by the presence of numerous other positional and geometric isomers of CLA. Therefore, high-resolution chromatographic techniques are indispensable for their separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a fundamental technique for the analysis of CLA isomers, typically after their conversion to fatty acid methyl esters (FAMEs). aocs.orgoup.com The use of long, high-polarity capillary columns, such as those with lengths of 100 meters, is crucial for achieving adequate separation of the various isomers. oup.comnih.gov For instance, a common setup for GC analysis of CLA FAME isomers might involve a SP®-2560 column (200 m x 0.25 mm ID x 0.2 µm film thickness) with an oven temperature of 175°C and a flame ionization detector (FID). sigmaaldrich.com

The repeatability of GC methods for CLA isomer analysis has been assessed, with coefficients of variation reported to be in the range of 4.62% for the cis-9, trans-11 isomer to 8.19% for the trans-9, trans-11 isomer. nih.gov Recovery rates for these methods are generally high, often between 88% and 90%. oup.comnih.gov

When coupled with mass spectrometry (GC-MS), the technique provides not only retention time data but also mass spectral information, which is invaluable for the structural elucidation and confirmation of the identity of the isomers. aocs.org

High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase, Silver Ion)

High-performance liquid chromatography (HPLC) is another powerful tool for the separation of CLA isomers, offering distinct advantages, particularly in the separation of geometric isomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. In the context of CLA analysis, this technique can be used to separate free fatty acids or their derivatives. taylorfrancis.com A key advantage of RP-HPLC is that it can be performed under mild conditions, which helps to preserve the integrity of the fatty acids and avoid isomerization that can occur during other derivatization methods. taylorfrancis.com The separation is typically achieved on an octadecylsilylated silica (B1680970) column (C18) with a mobile phase gradient, such as methanol-water. nih.gov By monitoring the UV absorbance, it is possible to identify the geometric isomers of CLA. taylorfrancis.com For enhanced sensitivity, fatty acids can be derivatized with a fluorescent tag, such as 9-anthryldiazomethane, to produce 9-anthrylmethyl esters, which can then be separated by RP-HPLC with fluorescence detection. nih.govresearchgate.netresearchgate.net

Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)

Silver ion HPLC (Ag+-HPLC) is a specialized and highly effective technique for separating CLA isomers based on the number, position, and geometry of their double bonds. nih.govoup.commdpi.com The separation mechanism relies on the formation of reversible complexes between the silver ions impregnated on the stationary phase and the π-electrons of the double bonds in the fatty acids. mdpi.com This interaction is influenced by the configuration of the double bonds, leading to a clear separation of trans,trans, cis,trans/trans,cis, and cis,cis isomers. nih.gov

Typically, Ag+-HPLC is performed using a mobile phase consisting of a non-polar solvent like hexane with a small amount of a polar modifier such as acetonitrile. oup.comnih.gov The elution order of the isomers can be influenced by the concentration of the polar modifier. oup.com Combining Ag+-HPLC with other techniques, such as GC-MS, allows for the comprehensive identification and quantification of a wide range of CLA isomers in complex biological samples. nih.govnih.gov

Spectroscopic Characterization for Research Purity and Identification (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules. taylorfrancis.com For the analysis of CLA isomers, ¹³C-NMR spectroscopy has proven to be particularly valuable, as it can permit the identification and quantification of all positional and geometric isomers present in a sample. psu.eduaocs.org This makes it a comprehensive method for characterizing commercial CLA preparations. psu.eduaocs.org An NMR spectrum can be used to confirm the identity of (9E,11Z)-9,11-Octadecadienoic acid by comparing the sample's spectrum to that of an analytical standard. sigmaaldrich.com

Isotopic Labeling and Tracer Studies in Metabolic Research

Isotopic labeling is a powerful research technique used to trace the metabolic fate of molecules within a biological system. In the context of (9E,11Z)-9,11-Octadecadienoic acid, stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), can be incorporated into the fatty acid molecule. nih.govnih.gov These labeled isomers are then administered to subjects, and their absorption, distribution, and conversion to other metabolites can be tracked over time by analyzing biological samples like blood or tissues. nih.gov

For example, a study in women used deuterium-labeled 9c,11t-18:2-d6 to investigate its metabolism. nih.gov The results showed that the labeled CLA isomers were less well absorbed compared to oleic acid and were metabolized differently. nih.gov Similarly, ¹³C-labeled linoleic acid has been used in in vitro studies with ruminal microorganisms to identify the various CLA isomers formed during biohydrogenation. nih.gov These tracer studies provide invaluable insights into the complex metabolic pathways of different CLA isomers. nih.gov

In Vitro Cell Culture Models for Mechanistic Studies (e.g., Adipocytes, Macrophages, Cancer Cells)

In vitro cell culture models provide a controlled environment to investigate the specific molecular mechanisms by which (9E,11Z)-9,11-Octadecadienoic acid exerts its biological effects. Different cell types are used depending on the research question.

Adipocytes:

Primary human preadipocytes and adipocyte cell lines are used to study the effects of CLA isomers on fat metabolism and storage. nih.govnih.gov Studies have shown that the trans-10, cis-12 CLA isomer, but not the cis-9, trans-11 isomer, can decrease triglyceride accumulation in human adipocytes. nih.gov The cis-9, trans-11 isomer has been shown to increase the expression of peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of adipogenesis. nih.govnih.gov

Macrophages:

Macrophage cell lines, such as RAW 264.7, are used to investigate the anti-inflammatory properties of CLA isomers. nih.gov Research has demonstrated that different CLA isomers can have distinct effects on gene expression in these cells. nih.gov For instance, the cis-9, trans-11 isomer has been shown to prime human peripheral blood monocytes towards an anti-inflammatory MΦ2 phenotype, which could be beneficial in the context of atherosclerosis. researchgate.netscispace.com

Cancer Cells:

Various cancer cell lines, including those from breast and colon cancers, are utilized to explore the anti-carcinogenic potential of CLA isomers. researchgate.netcore.ac.uk Studies have investigated the effects of (9E,11Z)-9,11-Octadecadienoic acid on cell viability, proliferation, and apoptosis. researchgate.netcore.ac.uk For example, it has been shown to suppress cell viability in different cancer cell lines, potentially through its effects on signaling pathways like the Wnt/beta-catenin pathway. researchgate.net

Interactive Data Table: In Vitro Cell Models and Findings

| Cell Type | CLA Isomer(s) Studied | Key Findings |

| Adipocytes (Human) | cis-9, trans-11 CLA; trans-10, cis-12 CLA | c9t11 increases triglyceride accumulation and PPARγ expression. t10c12 decreases triglyceride accumulation. nih.govnih.gov |

| Macrophages (RAW 264.7) | 9E,11E-CLA and other isomers | 9E,11E-CLA uniquely induces the anti-inflammatory molecule IL-1Ra. nih.gov |

| Macrophages (Human) | cis-9, trans-11 CLA | Primes monocytes to an anti-inflammatory MΦ2 phenotype. researchgate.netscispace.com |

| Cancer Cells (Breast, Glioblastoma, Osteosarcoma) | 9Z,11E-CLA | Suppresses cell viability and induces apoptosis, potentially via the Wnt/beta-catenin pathway. researchgate.net |

| Cancer Cells (Colon) | 9E,11E-CLA and other isomers | 9E,11E-CLA showed the strongest induction of apoptosis among the tested isomers. nih.gov |

Synthetic Methodologies for Research Purposes

Chemical Synthesis Routes for Pure Isomers of (9E,11Z)-Octadecadienoic Acid and its Derivatives

Chemical synthesis offers versatile pathways to (9E,11Z)-octadecadienoic acid and its derivatives, although these methods often yield a mixture of isomers requiring subsequent purification.

One of the most common industrial methods for producing CLAs is the alkali isomerization of linoleic acid or linoleic acid-rich vegetable oils like safflower and sunflower oil. researchgate.net This process typically involves heating linoleic acid with a strong base, such as potassium hydroxide (B78521) (KOH), in a solvent like ethylene (B1197577) glycol or 1-butanol. nih.govrifst.ac.ir The reaction conditions, including temperature, reaction time, and catalyst concentration, significantly influence the yield and the isomeric distribution of the resulting CLA mixture. rifst.ac.ir While this method is cost-effective, it produces a complex mixture of CLA isomers, including c9,t11-CLA, t10,c12-CLA, and others, which then necessitates sophisticated purification steps. researchgate.net To obtain pure isomers from this mixture, techniques such as low-temperature crystallization and urea (B33335) adduct fractionation are employed. For instance, CLA methyl esters can be separated by cooling in acetone, where the trans,cis isomers precipitate, allowing for the enrichment of the cis,trans isomers in the supernatant. Further purification can be achieved through urea adduction. aocs.org

A more targeted approach involves the dehydration of ricinoleic acid , the primary fatty acid in castor oil. mdpi.com This method can be optimized to favor the production of the c9,t11 isomer. The process can be catalyzed by inexpensive reagents like KOH, and response surface methodology has been used to optimize reaction conditions to maximize the yield of the desired isomer. rifst.ac.ir

For high-purity synthesis on a research scale, more complex, multi-step organic syntheses are utilized. The Wittig reaction is a powerful tool for the stereoselective formation of carbon-carbon double bonds, although its specific application to create the (9E,11Z) geometry in a single, high-yield step is challenging and often results in a mixture of geometric isomers. youtube.com The reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone. youtube.com While a valuable strategy in organic synthesis, the atom economy of the Wittig reaction can be low due to the generation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. youtube.com

The synthesis of derivatives of (9E,11Z)-octadecadienoic acid, such as its methyl ester, is often carried out for analytical purposes (e.g., gas chromatography) or to modify its physical properties. aocs.orgmedchemexpress.com Esterification is typically achieved by reacting the fatty acid with an alcohol (e.g., methanol) in the presence of an acid catalyst or by using reagents like diazomethane (B1218177) for small-scale preparations. Base-catalyzed transesterification of CLA-containing triglycerides is also a common method. aocs.org Furthermore, radiolabeled analogs have been synthesized for metabolic studies, often involving multi-step procedures that may incorporate a Wittig reaction or Grignard reactions with labeled carbon dioxide to introduce the radioactive isotope. sigmaaldrich.com

Table 1: Chemical Synthesis Methods for (9E,11Z)-Octadecadienoic Acid

| Method | Substrate | Key Reagents/Catalysts | Typical Conditions | Outcome/Purity | Reference |

|---|---|---|---|---|---|

| Alkali Isomerization | Linoleic Acid | Potassium Hydroxide (KOH) in 1-butanol | Refluxing | Mixture of CLA isomers (c9,t11 and t10,c12 are major) | nih.gov |

| Alkali Isomerization Optimization | Linoleic Acid | KOH in propylene (B89431) glycol | 100°C, 140 min | Optimized for ~7.6% c9,t11 isomer in the mixture | rifst.ac.ir |

| Superbase Isomerization | Linoleic Acid | n-butyllithium/potassium tert-butoxide | - | Efficient conversion to a mixture of c9,t11 and t10,c12 isomers | nih.gov |

| Dehydration | Ricinoleic Acid (from Castor Oil) | Potassium Hydroxide (KOH) | - | Can be optimized to favor c9,t11-CLA production | mdpi.com |

| Derivative Synthesis (Methyl Ester) | (9E,11Z)-Octadecadienoic Acid | Sodium methoxide (B1231860) in methanol (B129727) | 50°C, 10 min | Quantitative conversion to the methyl ester for analysis | aocs.org |

Enzymatic Synthesis and Biocatalysis for Research Production

Enzymatic synthesis and biocatalysis present green and highly selective alternatives to chemical methods for producing (9E,11Z)-octadecadienoic acid. These methods often utilize whole microbial cells or isolated enzymes.

The key enzyme responsible for the conversion of linoleic acid to (9Z,11E)-octadecadienoic acid (rumenic acid) in many bacteria is linoleate (B1235992) isomerase (LAI). nih.govjuniperpublishers.com This enzyme is found in various bacterial species, including those from the genera Propionibacterium, Bifidobacterium, and Lactobacillus (now including Lactiplantibacillus). nih.govresearchgate.netnih.gov In many cases, particularly with probiotic bacteria, the cis-9, trans-11 isomer is the predominant or exclusive product formed from linoleic acid. nih.gov

Whole-cell biocatalysis using bacteria such as Lactobacillus plantarum and Bifidobacterium breve is a widely researched approach. mdpi.comnih.gov L. plantarum has been shown to convert linoleic acid into CLA through a multi-enzyme pathway involving a hydratase, a dehydrogenase, and a decarboxylase. mdpi.comnih.gov Some strains of L. plantarum can convert over 50% of the available linoleic acid, yielding a mixture of c9,t11-CLA and t9,t11-CLA. nih.gov Bifidobacterium breve strains are also noted for their high conversion efficiency, with some achieving over 80% conversion of linoleic acid primarily into the c9,t11-CLA isomer. nih.govnih.gov The production of CLA by these microorganisms is influenced by several factors, including the strain of bacteria, pH, temperature, and the concentration and presentation of the linoleic acid substrate. nih.gov For instance, the presence of emulsifiers like Tween 80 can enhance substrate availability and increase conversion rates. nih.gov

The use of isolated or immobilized enzymes offers another route for research-scale production. Lipases, such as those from Aspergillus niger or Candida antarctica (e.g., Novozym 435), can be used for the stereoselective esterification of a mixture of CLA isomers. nih.govresearchgate.net This process can separate the (9Z,11E)-isomer from other isomers like (10E,12Z)-CLA due to the enzyme's preference for one isomer over the other. nih.gov This enzymatic resolution is a powerful tool for obtaining highly pure isomers. A two-step enzymatic process involving esterification followed by selective hydrolysis in a three-liquid-phase system has been developed to enrich the c9,t11-CLA isomer to a purity of 96%. researchgate.net Immobilizing enzymes on solid supports can improve their stability, reusability, and ease of separation from the reaction mixture, making the process more efficient and cost-effective for repeated research use. nih.govmdpi.comgoogle.com

Table 2: Enzymatic and Biocatalytic Synthesis of (9E,11Z)-Octadecadienoic Acid

| Method | Biocatalyst | Substrate | Key Conditions | Isomer Profile/Yield | Reference |

|---|---|---|---|---|---|

| Whole-Cell Biocatalysis | Lactobacillus plantarum ZS2058 | Linoleic Acid | Anaerobic incubation | >50% conversion to c9,t11-CLA and t9,t11-CLA | nih.gov |

| Whole-Cell Biocatalysis | Lactobacillus plantarum lp15 | Linoleic Acid (100 µg/ml) | 48h incubation at 30°C | 26.1% conversion; 75% of which is c9,t11-CLA | nih.gov |

| Whole-Cell Biocatalysis | Bifidobacterium breve WC 0421 | Linoleic Acid (0.5 g/L) | 48-52h fermentation | 88.1% total CLA yield; 68.8% c9,t11-CLA | nih.gov |

| Enzymatic Resolution | Lipase (B570770) from Aspergillus niger | Mixture of c9,t11 and t10,c12 CLA | Stereoselective esterification in 1-butanol | Separation of c9,t11 isomer from t10,c12 isomer | nih.gov |

| Immobilized Enzyme Catalysis | Novozym 435 (from Candida antarctica) | sn-glycero-3-phosphatidylcholine (GPC) and CLA | 40°C, 1 mm Hg vacuum | Synthesis of lysophosphatidylcholine (B164491) containing CLA (70 mol% yield) | researchgate.net |

| Two-Step Enzymatic Enrichment | Lipase | CLA mixture | Esterification followed by hydrolysis in a three-liquid-phase system | 96% purity of c9,t11-CLA with ~36% conversion | researchgate.net |

Future Research Directions and Unanswered Questions

Elucidation of Novel Molecular Targets and Pathways

A primary unanswered question is how the (9E,11Z)-CLA isomer interacts with cellular machinery. The biological effects of the well-studied CLA isomers are mediated by their ability to bind to and modulate the activity of specific molecular targets, most notably peroxisome proliferator-activated receptors (PPARs). nih.gov However, it is unknown if (9E,11Z)-CLA shares these targets or if it interacts with novel receptors and signaling cascades.

Future research must focus on:

Receptor Binding Assays: Determining the binding affinity of pure (9E,11Z)-CLA for the spectrum of PPAR isoforms (α, γ, δ) and other nuclear receptors known to interact with fatty acids.

Pathway Analysis: Investigating the effect of (9E,11Z)-CLA on key signaling pathways. Research on structurally related compounds provides a roadmap. For instance, a derivative, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has been shown to inhibit the NF-κB and MAPK signaling pathways while activating Nrf2/HO-1 signaling in macrophages. nih.govresearchgate.net It also down-regulates the proto-oncogene c-Myc in breast cancer stem cells. nih.gov A critical research question is whether the (9E,11Z)-CLA parent compound can trigger similar effects.

Table 1: Known Molecular Pathways of Structurally Related Compounds

| Compound | Affected Pathway | Observed Effect | Reference |

|---|---|---|---|

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | NF-κB and MAPK | Inhibition of pro-inflammatory signaling | nih.gov |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Nrf2/HO-1 | Activation of antioxidant response | nih.gov |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | c-Myc | Down-regulation in cancer stem cells | nih.gov |

| trans-10,cis-12-CLA | PPARγ | Interaction leading to reduced lipid accumulation | nih.gov |

Interplay with Other Bioactive Lipids and Nutrients

The biological activity of a fatty acid can be significantly altered by the presence of other nutrients. Studies have shown that the effects of common CLA isomers are modulated by the background diet and their interaction with other lipids. hmdb.ca For example, the cis-9, trans-11 isomer has been shown to stimulate the cellular uptake of the omega-3 fatty acid docosahexaenoic acid (DHA). nih.gov Furthermore, dietary CLA isomers can change the tissue profile of saturated fatty acids (SFA), monounsaturated fatty acids (MUFA), and polyunsaturated fatty acids (PUFA) in animal models. cabidigitallibrary.org

The central unanswered question is how (9E,11Z)-CLA interacts with this complex nutritional matrix. Future studies should be designed to:

Co-administer (9E,11Z)-CLA with other key bioactive lipids, such as omega-3 and omega-6 fatty acids, to determine synergistic, antagonistic, or additive effects on cellular lipid metabolism.

Evaluate the influence of (9E,11Z)-CLA on the endogenous synthesis and tissue incorporation of other important fatty acids.

Investigate its interplay with non-lipid nutrients, such as polyphenols (e.g., resveratrol), which are known to interact with metabolic pathways also targeted by other CLAs.

Advanced Analytical Techniques for Complex Biological Samples

A major barrier to studying less abundant isomers like (9E,11Z)-CLA is the difficulty in accurately separating and quantifying them within complex biological matrices that contain a multitude of other similar fatty acids. The development and refinement of advanced analytical methods are paramount.

Future research in this area should prioritize:

Chromatographic Separation: While silver-ion high-performance liquid chromatography (Ag+-HPLC) offers better resolution of CLA isomers than gas chromatography (GC), methods need to be specifically optimized for the baseline separation of the (9E,11Z)- isomer from its neighbors, such as the (9Z,11E) and (9E,11E) forms. usda.gov

Enzymatic Resolution: The use of isomer-specific enzymes, such as the lipase (B570770) from Aspergillus niger which selectively esterifies the 9Z,11E isomer, could be explored to isolate or deplete other isomers, thereby facilitating the quantification of (9E,11Z)-CLA. nih.gov

Mass Spectrometry: The development of sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is crucial for the reliable detection and quantification of low-abundance (9E,11Z)-CLA in samples like plasma, adipose tissue, and cell cultures.

Role in Emerging Physiological Pathways in Animal Models

While the physiological effects of mixed and pure major CLA isomers have been documented in various animal models (Table 2), the specific role of (9E,11Z)-CLA remains completely unknown. nih.govnih.gov The pronounced isomer-specificity observed for other CLAs makes it impossible to extrapolate findings to the (9E,11Z) form. nih.gov

Key research directions include:

Comparative In Vivo Studies: Administering highly purified (9E,11Z)-CLA to established animal models of metabolic disease (e.g., obesity, atherosclerosis) and inflammation to compare its effects directly against other isomers and controls.

Exploring Novel Effects: Investigating whether (9E,11Z)-CLA has unique effects on physiological systems not typically associated with the major isomers, such as neurological function or bone mineralization.

Metabolic Fate: Tracing the metabolic conversion of (9E,11Z)-CLA in vivo to determine if its effects are direct or mediated by its metabolites.

Table 2: Selected Physiological Effects of Major CLA Isomers in Animal Models

| Isomer | Animal Model | Observed Physiological Effect | Reference |

|---|---|---|---|

| cis-9, trans-11-CLA | Rodents | Enhanced growth and feed efficiency | nih.gov |

| trans-10, cis-12-CLA | Mice, Hamsters | Reduced body fat deposition | nih.govnih.gov |

| cis-9, trans-11-CLA | Mice | Reduced inflammation in arthritis model | nih.gov |

| cis-9, trans-11-CLA | Hamsters | Decreased plasma cholesterol | nih.gov |

Development of Targeted Delivery Systems in Research Settings

Should the (9E,11Z)-CLA isomer be identified as having potent and unique biological activity, its delivery for therapeutic or research applications will become a critical consideration. Fatty acids can be susceptible to oxidation, and their delivery can be non-specific. Modern drug delivery technologies offer potential solutions.

Future research should explore:

Encapsulation Technologies: The use of nanostructured lipid carriers (NLCs), which have been successfully used for general CLA mixtures to improve oxidative stability and controlled delivery, could be adapted for (9E,11Z)-CLA. nih.gov

Liposomal Formulations: Liposomes are highly versatile nanocarriers that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and potentially enabling targeted delivery to specific tissues or cells. nih.govnih.gov Developing liposomal formulations for (9E,11Z)-CLA would be a logical step for preclinical research.

Characterization of Formulations: Any developed delivery system would require thorough characterization of its physicochemical properties, including particle size, encapsulation efficiency, stability, and release kinetics, to ensure reproducible performance in research settings. nih.govnih.gov

常见问题

Basic: What are the optimal methods for synthesizing high-purity (9E,11Z)-9,11-octadecadienoic acid?

Synthesis requires precise isomer control due to the compound’s conjugated diene system. Key approaches include:

- Partial Hydrogenation : Using palladium or nickel catalysts under controlled H₂ pressure to reduce polyunsaturated precursors while preserving the (9E,11Z) configuration .

- Isomer-Specific Separation : Chromatographic techniques (e.g., Ag⁺-loaded HPLC) to isolate the (9E,11Z) isomer from mixtures, leveraging differences in polarity and double-bond geometry .

- Purity Validation : Batch-specific certificates of analysis (CoA) should confirm ≥96% purity via GC-MS or NMR, with storage at -20°C to prevent oxidation .

Basic: How can spectroscopic techniques characterize (9E,11Z)-9,11-octadecadienoic acid’s structure?

- IR Spectroscopy : Identifies carboxyl (C=O stretch at ~1700 cm⁻¹) and conjugated diene (C=C at ~1600 cm⁻¹) functional groups. Compare with NIST reference spectra for validation .

- NMR : ¹H NMR distinguishes cis/trans isomers: trans protons (9E) resonate at δ 5.3–5.5 ppm (multiplet splitting), while cis (11Z) protons appear at δ 5.1–5.3 ppm .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 280.4 confirms molecular weight, with fragmentation patterns (e.g., loss of COOH) aiding structural assignment .

Advanced: How to resolve contradictions in isomer-specific bioactivity data?

Discrepancies arise from isomer impurities or assay conditions. Methodological solutions:

- Isomer Purity Verification : Use Ag⁺-TLC or chiral GC to confirm >99% geometric purity before bioassays .

- Dose-Response Standardization : Normalize activity data to molar concentrations to account for batch variability .

- Mechanistic Studies : Employ isotopic labeling (e.g., ¹³C at C9/C11) to track metabolic incorporation in cell membranes .

Advanced: What is the compound’s role in lipid peroxidation pathways?

The (9E,11Z) isomer undergoes radical-mediated oxidation at the bis-allylic C10 position, forming hydroperoxides (e.g., 10-OOH). Key methods:

- Kinetic Analysis : Monitor peroxidation rates via UV absorbance (234 nm for conjugated dienes) under controlled O₂ tension .

- Product Identification : LC-MS/MS detects oxidized derivatives (e.g., 9,11-epidioxides) using collision-induced dissociation .

- Thermodynamic Data : Hydrogenation enthalpy (ΔrH° = -254.4 kJ/mol) quantifies stability differences vs. saturated analogs .

Advanced: What computational modeling approaches predict (9E,11Z)-9,11-octadecadienoic acid’s interactions?

- Molecular Dynamics (MD) : Simulate membrane incorporation using lipid bilayer models (e.g., POPC membranes) to assess packing efficiency and fluidity effects .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for oxidation susceptibility at C10 (BDE ≈ 75 kcal/mol) .

- COMSOL Multiphysics : Couple reaction kinetics with fluid dynamics to model industrial-scale oxidation processes .

Experimental Design: How to apply factorial design to study reaction variables?

A 2³ factorial design optimizes synthesis parameters:

- Factors : Catalyst concentration (0.5–1.5%), temperature (25–50°C), H₂ pressure (1–3 atm).

- Response Variables : Yield, isomer purity, reaction time.

- Statistical Analysis : ANOVA identifies significant interactions (e.g., temperature-pressure synergy) and optimizes conditions .

Data Analysis: How to handle discrepancies in thermodynamic data across studies?

- Source Validation : Cross-reference NIST Standard Reference Data (e.g., ΔrH° for hydrogenation) with peer-reviewed studies to resolve inconsistencies .

- Error Analysis : Account for solvent effects (e.g., hexane vs. ethanol) and calorimetric calibration differences .

- Meta-Analysis : Use Bayesian regression to aggregate data from heterogeneous studies .

Stability: How does experimental storage impact (9E,11Z)-9,11-octadecadienoic acid’s stability?

- Oxidation Prevention : Store under argon at -20°C; add 0.01% BHT as an antioxidant .

- Degradation Monitoring : Track peroxide value (PV) via iodometric titration weekly; discard if PV > 5 meq/kg .

- Solvent Selection : Avoid protic solvents (e.g., methanol) to minimize esterification .

Comparative Studies: How does the (9E,11Z) isomer differ from (9Z,11E) in biological systems?

- Membrane Fluidity : (9E,11Z) increases lipid order vs. (9Z,11E) in MD simulations due to trans double-bond rigidity .

- Enzyme Specificity : Δ6-desaturase preferentially metabolizes (9Z,11Z) isomers, as shown in radiolabeled tracer studies .

- Bioactivity : (9E,11Z) exhibits stronger PPAR-γ agonism in luciferase assays (EC₅₀ = 12 μM vs. 18 μM for 9Z,11E) .

Theoretical Frameworks: What ontological/epistemological frameworks guide research on this compound?

- Positivist Approach : Quantify structure-activity relationships (SAR) via QSAR models to predict bioactivity .

- Constructivist Lens : Interpret contradictory data through iterative hypothesis refinement (e.g., isomer-specific signaling pathways) .

- Systems Biology : Integrate lipidomic, proteomic, and transcriptomic data to map metabolic networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。